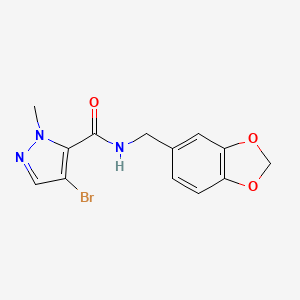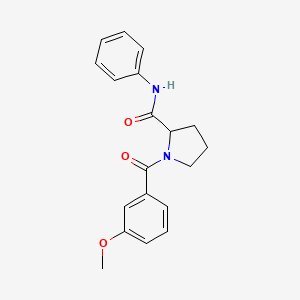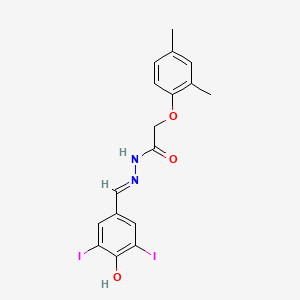![molecular formula C20H28N2O2 B6074634 7-methyl-2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6074634.png)
7-methyl-2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 7-methyl-2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, studies have suggested that it may exert its antitumor and antimicrobial activities by inhibiting the activity of certain enzymes or proteins in the target cells.
Biochemical and physiological effects:
Studies have shown that 7-methyl-2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one exhibits cytotoxicity against various cancer cell lines. It has also been found to inhibit the growth of certain bacteria and fungi. However, its effects on normal cells and tissues are not well understood.
Advantages and Limitations for Lab Experiments
One advantage of using 7-methyl-2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its potential as a building block for the synthesis of novel materials and optically active compounds. However, its cytotoxicity and potential side effects on normal cells and tissues may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 7-methyl-2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one. One direction is to further investigate its mechanism of action and its effects on normal cells and tissues. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer and infectious diseases. Additionally, the synthesis of novel materials and optically active compounds using this compound as a building block can also be further explored.
Synthesis Methods
The synthesis of 7-methyl-2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of 2,7-diazaspiro[4.5]decan-6-one with 5-phenylpentanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain the final compound.
Scientific Research Applications
7-methyl-2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been found to exhibit antitumor and antimicrobial activities. In material science, it has been used as a building block for the synthesis of novel materials. In organic synthesis, it has been used as a chiral auxiliary for the synthesis of optically active compounds.
properties
IUPAC Name |
7-methyl-2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-21-14-7-12-20(19(21)24)13-15-22(16-20)18(23)11-6-5-10-17-8-3-2-4-9-17/h2-4,8-9H,5-7,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNOWODTGMKACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1=O)CCN(C2)C(=O)CCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-({1-[2-(methylthio)-4-pyrimidinyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6074563.png)

![N-(4-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)-N'-(3-methylphenyl)urea](/img/structure/B6074571.png)
![(3-fluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6074581.png)
![3-hydroxy-3-[(isopropylamino)methyl]-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6074590.png)

![1-{1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6074599.png)
![4-methyl-2-(methylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-thiazole-5-carboxamide](/img/structure/B6074611.png)
![3-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-(4-methylbenzyl)-2-piperazinone](/img/structure/B6074615.png)
![2-{1-(2-fluorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6074619.png)
![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B6074632.png)
![2-(1H-imidazol-2-ylmethyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6074636.png)
